molecular formula C26H30Cl2N4O6 B15032914 2,2'-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

2,2'-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B15032914
M. Wt: 565.4 g/mol
InChI Key: TWNWNLQUGGAJEQ-UHFFFAOYSA-N
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Description

5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its structure features multiple functional groups, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

The synthesis of 5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions involving chlorination, acylation, and cyclization. For instance, starting from a chlorinated precursor, the compound undergoes acylation with a suitable reagent, followed by cyclization to form the final product.

    Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

    Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and safety.

Chemical Reactions Analysis

5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with cellular components. For example, it might inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with similar compounds:

Properties

Molecular Formula

C26H30Cl2N4O6

Molecular Weight

565.4 g/mol

IUPAC Name

5-chloro-2-[3-[4-[3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoyl]piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C26H30Cl2N4O6/c27-15-1-3-17-19(13-15)25(37)31(23(17)35)7-5-21(33)29-9-11-30(12-10-29)22(34)6-8-32-24(36)18-4-2-16(28)14-20(18)26(32)38/h1-2,17-20H,3-14H2

InChI Key

TWNWNLQUGGAJEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCN2C(=O)C3CC=C(CC3C2=O)Cl)C(=O)CCN4C(=O)C5CC=C(CC5C4=O)Cl

Origin of Product

United States

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